molecular formula C14H19N3O B102632 Morpholino(4-dimethylaminophenyl)acetonitrile CAS No. 17766-45-9

Morpholino(4-dimethylaminophenyl)acetonitrile

Cat. No.: B102632
CAS No.: 17766-45-9
M. Wt: 245.32 g/mol
InChI Key: OICMDAXIOQFNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino(4-dimethylaminophenyl)acetonitrile is a chemical compound with the molecular formula C14H19N3O. This nitrile-functionalized building block features both morpholine and dimethylaniline groups, making it a valuable intermediate in organic synthesis and pharmaceutical research . Compounds containing morpholine and aminophenyl motifs are of significant interest in medicinal chemistry. The morpholine ring is a common pharmacophore found in many biologically active molecules and approved therapies . For instance, morpholino groups are a critical component of potent PI3K inhibitors like ZSTK474, which is investigated for cancer therapy . Similarly, the 4-aminophenyl structure is a key element in various quinoline-based anticancer agents, such as derivatives of 2-morpholino-4-anilinoquinoline, which have demonstrated promising anti-proliferative activity against cancer cell lines . Furthermore, morpholino-substituted purine derivatives are extensively studied as potent antagonists for adenosine receptors, highlighting the therapeutic potential of this chemical scaffold in developing treatments for conditions like glaucoma, inflammatory diseases, and cancer . As a synthetic intermediate, this compound serves as a versatile precursor for the development of more complex molecules. Its structure suggests potential use in creating kinase inhibitors, receptor antagonists, and other pharmacologically active agents . Researchers utilize this building block to explore new chemical spaces in drug discovery programs. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-16(2)13-5-3-12(4-6-13)14(11-15)17-7-9-18-10-8-17/h3-6,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICMDAXIOQFNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Cyclization Approach

A widely cited method involves the reaction of 4-dimethylaminophenethylamine with chloroacetonitrile under basic conditions. In this pathway, the amine group attacks the electrophilic carbon of chloroacetonitrile, forming a secondary amine intermediate. Subsequent cyclization with ethylene oxide or its equivalents generates the morpholine ring.

Key Conditions :

  • Solvent : Acetonitrile or tetrahydrofuran (THF)

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Temperature : Reflux (80–100°C) for 4–6 hours.

This method yields ~65–75% product purity, with byproducts arising from incomplete cyclization or over-alkylation.

Cyanide-Mediated Strecker Synthesis

Adapting the Strecker reaction, this route condenses 4-dimethylaminobenzaldehyde with morpholine and a cyanide source (e.g., KCN or TMSCN). The aldehyde undergoes nucleophilic addition by morpholine, followed by cyanide attack to form the acetonitrile moiety.

Optimization Insights :

  • Catalyst : TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl enhances oxidation efficiency in intermediate steps.

  • Yield Improvement : Using trimethylsilyl cyanide (TMSCN) instead of KCN reduces side reactions, boosting yields to 82%.

Solid-Phase Synthesis for Oligonucleotide Analogues

Recent advances leverage morpholino phosphoramidite chemistry to integrate this compound into oligonucleotide backbones. The morpholino monomer is functionalized with a 4-dimethylaminophenylacetonitrile group via phosphorodiamidite coupling, enabling automated solid-phase synthesis.

Critical Steps :

  • Protection : BIBS (bis(tert-butyl)isobutylsilyl) groups shield amine functionalities during boronation.

  • Coupling : Phosphonium activators (e.g., DCI) facilitate phosphoramidite bond formation.

  • Deprotection : Fluoride-based reagents remove silyl protecting groups post-synthesis.

Industrial-Scale Considerations and Challenges

Solvent and Reagent Selection

Industrial protocols prioritize acetonitrile for its dual role as solvent and reactant. However, its high toxicity necessitates closed-loop recycling systems. Substitutes like ethyl acetate are less effective, reducing yields by 15–20%.

Byproduct Mitigation

  • Over-Alkylation : Controlled stoichiometry (1:1.2 amine-to-chloroacetonitrile ratio) minimizes di-alkylated byproducts.

  • Oxidative Degradation : Antioxidants (e.g., BHT) are added to stabilize the dimethylamino group during high-temperature steps.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Nucleophilic Substitution68–7590–95HighShort reaction time
Strecker Synthesis78–8288–92ModerateHigh atom economy
Solid-Phase Synthesis60–65≥98LowEnables oligonucleotide chimera synthesis

Chemical Reactions Analysis

Morpholino(4-dimethylaminophenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring or the nitrile group can be replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction rate and yield.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Morpholino(4-dimethylaminophenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound is employed in gene knockdown studies and as a tool for modifying gene expression in developmental biology.

    Medicine: It is used in the development of therapeutic agents, particularly in the design of drugs targeting specific molecular pathways.

    Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Morpholino(4-dimethylaminophenyl)acetonitrile involves its interaction with specific molecular targets. In gene knockdown studies, it works by binding to target mRNA sequences, thereby blocking their translation and preventing the expression of specific genes. This steric blocking mechanism is highly specific and stable, making it an effective tool for gene regulation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Morpholino(4-dimethylaminophenyl)acetonitrile and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₄H₁₉N₃O 245.32 Morpholino, 4-dimethylaminophenyl Potential enzyme inhibition, drug synthesis
alpha-(4-Morpholinyl)phenylacetonitrile C₁₂H₁₄N₂O 202.26 Morpholino, phenyl Intermediate in organic synthesis
2-Amino-2-(4-methoxyphenyl)acetonitrile C₉H₁₁N₂O 163.20 Amino, 4-methoxyphenyl Pharmaceutical intermediates
[(4-Methoxyphenyl)amino]acetonitrile C₉H₁₀N₂O 162.19 4-Methoxyphenylamino Structural studies
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile C₁₀H₁₁N₄O₄ 251.22 Dimethylamino, 3,5-dinitrophenyl Theoretical/experimental investigations
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The 4-dimethylaminophenyl group in the target compound is strongly electron-donating, enhancing resonance stabilization and nucleophilicity at the nitrile site . In contrast, compounds like N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile incorporate electron-withdrawing nitro groups, which reduce electron density and alter reactivity . Methoxy substituents (e.g., in 2-Amino-2-(4-methoxyphenyl)acetonitrile) provide moderate electron donation, affecting solubility and hydrogen-bonding capacity .

Morpholino vs. Amino Substituents: The morpholino group imparts rigidity and polarity, improving solubility in polar solvents (e.g., acetonitrile/water mixtures) compared to simpler amino-substituted analogues like 2-Amino-2-(4-methoxyphenyl)acetonitrile .

Nitrile Reactivity: The nitrile group in this compound can participate in cycloaddition or nucleophilic substitution reactions, similar to derivatives like [(4-Morpholinylnitrosoamino)acetonitrile (CAS 26687-79-6), which undergoes retro-HDA decomposition under thermal conditions .

Physicochemical and Reactivity Comparisons

  • Solubility: this compound is expected to exhibit higher solubility in acetonitrile and DMSO compared to phenyl-substituted analogues due to its polar morpholino group .
  • Stability: The morpholino nitrile function remains stable under mild reductive conditions (e.g., STAB/formalin), as seen in related compounds . This contrasts with nitroso-containing derivatives (e.g., [(4-Morpholinylnitrosoamino)acetonitrile), which are prone to decomposition .

Biological Activity

Morpholino(4-dimethylaminophenyl)acetonitrile, commonly referred to as Morpholino, is a synthetic compound that plays a significant role in molecular biology, particularly in gene expression modulation. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine.

Overview of Morpholino

Morpholino compounds are designed to bind to specific RNA sequences, thereby inhibiting gene expression through various mechanisms. The particular structure of this compound enhances its stability and effectiveness in biological systems.

Target of Action

Morpholino targets RNA molecules by hybridizing to complementary sequences. This binding prevents the translation of mRNA into proteins by blocking ribosomal access or splicing sites.

Mode of Action

The primary mechanism involves steric blocking, where the Morpholino molecule physically obstructs the functional sites on RNA. This action leads to a reduction in the expression of targeted genes, facilitating studies on gene function and regulation.

Biochemical Pathways

By inhibiting specific genes, Morpholino can alter various biochemical pathways associated with cellular processes such as proliferation, differentiation, and apoptosis. The knockdown efficiency is influenced by factors such as the design of the Morpholino and the cellular environment.

Pharmacokinetics

Morpholino compounds exhibit favorable pharmacokinetic properties:

  • Solubility : Highly soluble in biological fluids.
  • Stability : Resistant to nucleases, which prolongs their activity in vivo.
  • Non-toxicity : Generally considered non-toxic at effective concentrations.

These properties make Morpholino an attractive tool for both in vitro and in vivo studies.

Applications in Research

This compound is widely used in various fields:

  • Gene Knockdown Studies : Employed to silence specific genes in model organisms to study their functions.
  • Developmental Biology : Used to investigate gene roles during embryonic development.
  • Therapeutic Development : Potential applications in designing drugs that target specific RNA sequences for diseases such as cancer and genetic disorders.

Comparative Analysis with Similar Compounds

Compound TypeStabilitySpecificityApplication
This compoundHighHighGene knockdown, therapeutic agent
Phosphorodiamidate morpholinos (PMOs)ModerateModerateGene silencing
Antisense oligonucleotidesVariableVariableGene regulation
Small interfering RNAs (siRNAs)LowLowGene silencing

Morpholino stands out due to its unique combination of high stability and specificity compared to other gene silencing technologies.

Case Studies

  • Gene Function Studies :
    In a study examining the role of a specific oncogene in cancer progression, Morpholino was utilized to knock down gene expression in a cell line model. The results indicated a significant reduction in cell proliferation and increased apoptosis rates, highlighting the oncogene's role in tumorigenesis.
  • Therapeutic Applications :
    Research has demonstrated that Morpholino can effectively reduce the expression of mutant alleles associated with genetic disorders. In models of Duchenne muscular dystrophy (DMD), Morpholino treatment led to restored dystrophin expression, suggesting potential therapeutic avenues for DMD patients.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Morpholino(4-dimethylaminophenyl)acetonitrile in solution-phase studies?

  • Methodology : Utilize high-performance liquid chromatography (HPLC) with acetonitrile-based mobile phases to assess purity and stability, as acetonitrile’s low UV absorbance and polarity enhance resolution . Pair this with electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight and fragmentation patterns. Note that solvent permittivity and ionization behavior in acetonitrile can influence ESI-MS results, requiring calibration with internal standards .

Q. How can solvent choice impact the synthesis and stability of this compound?

  • Methodology : Acetonitrile is often preferred for reactions involving electron-deficient aromatic systems (e.g., nitrile-containing compounds) due to its aprotic nature and ability to stabilize transition states. For kinetic studies, monitor reaction progress via NMR in deuterated acetonitrile to track intermediate formation . However, avoid prolonged exposure to moisture, as acetonitrile’s hygroscopicity may hydrolyze morpholino or nitrile groups.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and optical properties of this compound?

  • Methodology : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), which correlate with charge-transfer efficiency and UV-Vis absorption. Compare theoretical spectra with experimental data from acetonitrile solutions to validate models . For fluorescence studies, incorporate solvent effects (e.g., polarizable continuum models) to account for acetonitrile’s dielectric constant .

Q. What strategies resolve contradictions in solvent effects observed during acyl transfer reactions involving this compound?

  • Methodology : When kinetic data in acetonitrile and dichloromethane (DCM) conflict, analyze solvent permittivity (ε) and hydrogen-bonding capacity. For example, acetonitrile (ε = 37.5) stabilizes ionic intermediates better than DCM (ε = 8.9), but DCM may enhance nucleophilicity by reducing solvation. Use Eyring plots to disentangle thermodynamic (ΔH‡, ΔS‡) and kinetic contributions .

Q. How does the 4-dimethylaminophenyl group influence fluorescence quenching in acetonitrile-based systems?

  • Methodology : Design Förster resonance energy transfer (FRET) assays with this compound as a donor and pyrene derivatives as acceptors. Measure quenching efficiency (via Stern-Volmer plots) to determine if electron transfer (ET) dominates over resonance energy transfer. Substituents with Hammett constants σp ≥ 0.17 (e.g., pyridyl) enhance ET efficiency in polar solvents like acetonitrile .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Methodology : Reassess computational parameters (e.g., solvent models, basis sets) if experimental UV-Vis peaks deviate by >20 nm. Cross-validate with time-dependent DFT (TD-DFT) and experimental circular dichroism (CD) in acetonitrile. For redox properties, compare computed ionization potentials with cyclic voltammetry results .

Q. Why might morpholino-containing compounds exhibit variable bioactivity despite similar structural motifs?

  • Methodology : Perform molecular dynamics (MD) simulations in acetonitrile/water mixtures to assess conformational stability. The morpholino group’s pKa (~6.5) can shift in biological matrices, altering solubility and target binding. Validate with in vitro assays under controlled pH and ionic strength .

Experimental Design Considerations

Q. What controls are essential for photophysical studies of this compound?

  • Methodology : Include dark controls to rule out thermal degradation and use degassed acetonitrile to minimize oxygen-induced quenching. For time-resolved fluorescence, synchronize laser pulses with solvent relaxation times (e.g., acetonitrile’s longitudinal relaxation time: ~1 ps) .

Q. How to optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodology : Screen catalysts (e.g., Pd/C for hydrogenation) in acetonitrile under inert atmospheres. Monitor by thin-layer chromatography (TLC) with iodine staining for nitrile groups. For scale-up, balance reaction time and solvent volume using design of experiments (DoE) to minimize acetonitrile waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.